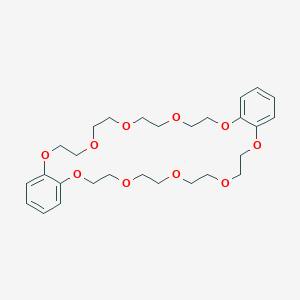

Dibenzo-30-crown-10

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Crown Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCSCGGRLMRZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169851 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17455-25-3 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-30-crown 10-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Dibenzo-30-crown-10?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo-30-crown-10 (DB30C10) is a macrocyclic polyether belonging to the crown ether family. Its structure, characterized by a large 30-membered ring containing ten oxygen atoms and flanked by two benzene rings, endows it with a remarkable ability to selectively bind large cations. This unique property has positioned DB30C10 as a valuable tool in various scientific and industrial fields, including analytical chemistry, organic synthesis, and materials science. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly those relevant to drug development and scientific research.

Physical and Chemical Properties

This compound is a solid at room temperature, with a melting point in the range of 106-108 °C.[1] It is highly soluble in a variety of organic solvents but is insoluble in water.[2] The presence of the lipophilic dibenzo groups contributes to its solubility in nonpolar environments, a key feature for its application as a phase-transfer catalyst.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₈H₄₀O₁₀ | [4] |

| Molecular Weight | 536.61 g/mol | [4] |

| Appearance | Beige crystalline solid | |

| Melting Point | 106-108 °C | [1] |

| Boiling Point | ~573 °C (estimated) | [1] |

| CAS Number | 17455-25-3 | [4] |

| Solubility | Soluble in organic solvents like chloroform, methanol, and THF; Insoluble in water. | [2] |

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Absorptions/Signals |

| ¹H NMR | Aromatic protons (Ar-H): ~6.8-7.0 ppm; Methylene protons adjacent to aromatic oxygen (Ar-O-CH₂): ~4.1-4.3 ppm; Ethylene glycol unit protons (-O-CH₂-CH₂-O-): ~3.7-3.9 ppm. |

| ¹³C NMR | Aromatic carbons (Ar-C): ~110-150 ppm; Methylene carbons adjacent to aromatic oxygen (Ar-O-CH₂): ~68-70 ppm; Ethylene glycol unit carbons (-O-CH₂-CH₂-O-): ~70-72 ppm. |

| FTIR (cm⁻¹) | Aromatic C-H stretch: ~3050-3100; Aliphatic C-H stretch: ~2850-3000; C=C aromatic ring stretch: ~1500-1600; C-O ether stretch: ~1250-1000.[5] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 536.6. Fragmentation is expected to occur through cleavage of the polyether chain, leading to a series of peaks differing by 44 Da (C₂H₄O units).[2][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dibenzo-crown ethers is the Williamson ether synthesis, reacting a catechol with a suitable dihalide in the presence of a base.[7]

Materials:

-

Catechol

-

1,14-dichloro-3,6,9,12-tetraoxatetradecane

-

Potassium Hydroxide (KOH)

-

n-Butanol

-

Hydrochloric acid (HCl)

-

Toluene

Procedure:

-

A solution of catechol in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

An aqueous solution of potassium hydroxide is added dropwise to the catechol solution with stirring.

-

A solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in n-butanol is added dropwise to the reaction mixture over a period of 2 hours at reflux.

-

The reaction mixture is refluxed for an additional 16-20 hours.

-

After cooling, the mixture is acidified with concentrated HCl.

-

The n-butanol is removed by distillation.

-

The residue is dissolved in toluene and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield this compound as a crystalline solid.

References

In-depth Technical Guide: Solid-State Structure and Conformation of Dibenzo-30-crown-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solid-state structure and conformational behavior of Dibenzo-30-crown-10 (DB30C10). A comprehensive analysis of the crystallographic data for DB30C10 in its uncomplexed form and when complexed with potassium (K⁺) and ammonium (NH₄⁺) ions is presented. This guide is intended to serve as a valuable resource for researchers in supramolecular chemistry, materials science, and drug development by offering insights into the structural adaptability of this large crown ether.

Introduction to this compound

This compound is a large macrocyclic polyether with a 30-membered ring containing ten oxygen atoms, flanked by two benzo groups. Its large cavity size and the presence of multiple donor oxygen atoms make it a subject of interest for complexing large cations and neutral molecules. Understanding its solid-state conformation, both in the free state and in complexes, is crucial for designing novel host-guest systems, ion sensors, and drug delivery vehicles.

Solid-State Structure of Uncomplexed this compound

The crystal structure of uncomplexed this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 174102. While the detailed crystallographic data from the primary publication could not be retrieved for this guide, the existence of this entry confirms that the solid-state structure of the free ligand has been experimentally characterized. This structure serves as a crucial baseline for understanding the conformational changes that occur upon guest complexation.

Solid-State Structure of this compound Complexes

The conformation of DB30C10 is highly flexible and adapts to the size and coordination requirements of the guest ion. Detailed crystallographic studies have been performed on its complexes with potassium and ammonium ions, revealing significant conformational reorganization upon binding.

This compound Potassium Hexafluorophosphate Complex ([K(DB30C10)]⁺PF₆⁻)

In the potassium complex, the DB30C10 molecule wraps around the K⁺ ion, creating a coordination sphere where the cation interacts with all ten oxygen atoms of the crown ether. This encapsulation leads to a more folded and organized conformation compared to the likely more extended conformation of the free ligand.

This compound Ammonium Hexafluorophosphate Complex ([NH₄(DB30C10)]⁺PF₆⁻)

Similar to the potassium complex, the DB30C10 ligand encapsulates the ammonium ion. The conformation is primarily driven by the formation of hydrogen bonds between the ammonium protons and the ether oxygen atoms. This interaction dictates a specific three-dimensional arrangement of the macrocycle to optimize the hydrogen bonding geometry.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the potassium and ammonium complexes of this compound. This data is essential for comparative structural analysis.

| Parameter | [K(DB30C10)]⁺PF₆⁻ | [NH₄(DB30C10)]⁺PF₆⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/n | P2₁/n |

| a (Å) | 11.9106(3) | 12.5061(6) |

| b (Å) | 9.8382(5) | 19.3724(5) |

| c (Å) | 14.3062(3) | 14.2203(9) |

| β (°) ** | 97.581(3) | 102.476(5) |

| Volume (ų) ** | 1661.7(1) | 3363.8(3) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.440 | 1.501 |

| R-factor | 0.0675 | 0.0677 |

Table 1: Crystallographic Data for this compound Complexes.

| Interaction | [K(DB30C10)]⁺PF₆⁻ | [NH₄(DB30C10)]⁺PF₆⁻ |

| Guest Ion | K⁺ | NH₄⁺ |

| Coordination | K⁺ coordinated to all 10 oxygen atoms | NH₄⁺ forms seven hydrogen bonds with crown oxygen atoms |

| K-O Distances (Å) | 2.859(3) to 2.930(3) | Not Applicable |

Table 2: Host-Guest Interaction Details in this compound Complexes.

Experimental Protocols

The determination of the solid-state structure of this compound and its complexes typically involves the following key experimental procedures:

Crystal Growth

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution containing the crown ether and, for complexes, the corresponding salt. The choice of solvent is critical and is often a mixture to control the solubility and crystallization rate.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays (usually Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by the R-factor and other crystallographic indicators.

Logical Workflow for Solid-State Structure Determination

The following diagram illustrates the typical workflow for determining the solid-state structure of a molecular compound like this compound.

Caption: Workflow for Crystal Structure Determination.

Conclusion

The solid-state structure of this compound is characterized by significant conformational flexibility. While the precise details of the uncomplexed structure require consultation of the primary crystallographic publication (referenced by CCDC 174102), the analysis of its potassium and ammonium complexes reveals a remarkable ability to encapsulate guest ions. This encapsulation is accompanied by a distinct folding of the macrocyclic ring, driven by the optimization of host-guest interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working with this compound and other large, flexible macrocycles, aiding in the rational design of new functional supramolecular systems.

Dibenzo-30-crown-10: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo-30-crown-10 is a macrocyclic polyether with the chemical formula C28H40O10.[1][2][3] This large crown ether is of significant interest in supramolecular chemistry and has potential applications in various scientific and therapeutic fields. This technical guide provides a detailed overview of its chemical properties, synthesis, and established applications, with a focus on its role in ion complexation and potential as a component in drug delivery systems. While its direct impact on cellular signaling pathways is not yet well-documented, this guide furnishes foundational knowledge for future research in this area.

Core Properties and Data

This compound is a white crystalline solid with a high affinity for various cations, a characteristic that underpins many of its applications.[1]

| Property | Value | Reference |

| CAS Number | 17455-25-3 | [1][2][3][4] |

| Molecular Formula | C28H40O10 | [1][2][3] |

| Molecular Weight | 536.61 g/mol | [1][2] |

| Melting Point | 106-108 °C | [1] |

| Synonyms | 2,3,17,18-Dibenzo-1,4,7,10,13,16,19,22,25,28-decaoxacyclotriaconta-2,17-diene | [1][2] |

Synthesis

The synthesis of this compound is analogous to the well-established Williamson ether synthesis for other dibenzo crown ethers, such as Dibenzo-18-crown-6. The general strategy involves the reaction of a catechol with a long-chain α,ω-dihalopolyether in the presence of a base.

Experimental Protocol: General Synthesis

This protocol is adapted from the synthesis of similar dibenzo crown ethers and outlines the general procedure for producing this compound.

Materials:

-

Catechol

-

1,14-dichloro-3,6,9,12-tetraoxatetradecane (or a similar long-chain dihalopolyether)

-

Potassium Hydroxide (or another suitable base)

-

n-Butanol (as solvent)

Procedure:

-

A solution of catechol and potassium hydroxide in n-butanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

The mixture is heated to reflux to ensure the formation of the potassium salt of catechol.

-

A solution of the long-chain α,ω-dihalopolyether in n-butanol is added dropwise to the refluxing mixture over several hours.

-

The reaction mixture is refluxed for an extended period (typically 12-24 hours) to ensure complete reaction.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Disclaimer: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may need to be optimized for the synthesis of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Ion Complexation and Sensing

A primary application of this compound lies in its ability to selectively bind large cations. This property is leveraged in the development of ion-selective electrodes (ISEs) for the detection and quantification of specific metal ions.

Experimental Protocol: Preparation of a this compound Based Ion-Selective Electrode

Materials:

-

This compound (ionophore)

-

Poly(vinyl chloride) (PVC) matrix

-

A suitable plasticizer (e.g., dioctyl phthalate)

-

Tetrahydrofuran (THF)

-

Internal reference solution (e.g., a salt solution of the target ion)

-

Ag/AgCl internal reference electrode

-

Electrode body

Procedure:

-

A membrane cocktail is prepared by dissolving this compound, PVC, and the plasticizer in THF. The ratios of these components are critical for the electrode's performance and need to be optimized for the target ion.

-

The resulting solution is poured into a glass ring on a glass plate and the THF is allowed to evaporate slowly, forming a thin, uniform membrane.

-

A small disc is cut from the membrane and glued to the end of a PVC electrode body.

-

The electrode body is filled with the internal reference solution.

-

The Ag/AgCl internal reference electrode is inserted into the electrode body, ensuring it is in contact with the internal reference solution.

-

The electrode is conditioned by soaking it in a solution of the target ion for several hours before use.

Ion Complexation Logical Relationship

Caption: Host-guest complexation of a cation by this compound.

Potential in Drug Delivery

While specific, detailed protocols for the use of this compound in drug delivery are not extensively reported in the literature, its properties suggest potential applications in this field. Its ability to encapsulate charged molecules could be exploited for the formulation of novel drug delivery systems, such as liposomes or nanoparticles.

Conceptual Experimental Protocol: Liposomal Formulation Incorporating this compound

This protocol describes a general method for preparing liposomes, which could be adapted to include this compound for the potential encapsulation of charged drug molecules.

Materials:

-

Phospholipids (e.g., phosphatidylcholine, cholesterol)

-

This compound

-

Drug molecule (preferably with a cationic moiety)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline)

Procedure:

-

Lipid Film Hydration:

-

The phospholipids, cholesterol, and this compound are dissolved in an organic solvent in a round-bottom flask.

-

The solvent is removed under reduced pressure to form a thin lipid film on the flask's inner surface.

-

The film is hydrated with an aqueous buffer containing the drug molecule by vortexing or sonication, leading to the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction:

-

To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes or treated with high-pressure homogenization.

-

-

Purification:

-

Unencapsulated drug is removed from the liposome suspension by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

-

Cellular Signaling Pathways: An Area for Future Investigation

Currently, there is a lack of specific research detailing the direct effects of this compound on cellular signaling pathways. However, based on its ionophoric properties, it is plausible that it could indirectly influence signaling cascades that are sensitive to intracellular ion concentrations. For instance, by altering the intracellular concentration of cations like K+, it could potentially impact membrane potential and, consequently, voltage-gated ion channels and calcium signaling pathways. Further research, including cytotoxicity assays and specific signaling pathway analyses, is required to elucidate these potential effects.

General Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the potential cytotoxicity of this compound on a cell line of interest.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the crown ether.

-

The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the MTT solution is added to each well and the plate is incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Cell viability is calculated as a percentage relative to the untreated control cells.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical influence of this compound on cellular signaling.

Conclusion

This compound is a versatile macrocyclic compound with well-established applications in ion sensing and potential for development in drug delivery. Its synthesis is achievable through established chemical routes. While its direct interactions with cellular signaling pathways remain an open area of research, its fundamental properties as an ionophore suggest that such interactions are plausible and warrant further investigation. This guide provides a solid foundation for researchers and professionals seeking to explore the potential of this compound in their respective fields.

References

- 1. This compound | C28H40O10 | CID 87120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

The Serendipitous Synthesis of Molecular Crowns: A Technical History of the Discovery of Large Crown Ethers

For Researchers, Scientists, and Drug Development Professionals

The discovery of crown ethers, a class of macrocyclic polyethers with the remarkable ability to selectively bind cations, marked a pivotal moment in chemistry, laying the foundation for the field of supramolecular chemistry. This technical guide delves into the historical background of the discovery of large crown ethers, with a particular focus on the seminal work of Charles J. Pedersen. We will explore the initial serendipitous finding, the key experimental protocols, and the early quantitative understanding of their unique complexation properties.

A Fortuitous Finding: The Birth of Crown Ethers

The journey into the world of crown ethers began unexpectedly in 1961 at the DuPont company.[1] Charles J. Pedersen, a research chemist with a long-standing interest in the coordination chemistry of transition metals, was attempting to synthesize a quinquedentate phenolic ligand, bis(2-(o-hydroxyphenoxy)ethyl) ether.[2][3] His synthetic strategy involved reacting a partially protected catechol, which was contaminated with about 10% unreacted catechol, with bis(2-chloroethyl) ether.[2] This seemingly minor impurity proved to be the catalyst for a groundbreaking discovery.

From the reaction mixture, a "goo," Pedersen isolated a small quantity of white, fibrous crystals in a meager 0.4% yield.[2][3] Intrigued by this unexpected byproduct, he began to characterize it. He noted its insolubility in methanol unless a soluble sodium salt was present, a clue to its unusual properties.[2] This substance, which he named dibenzo-18-crown-6, was the first synthetic neutral compound capable of forming stable complexes with alkali metal cations.[2][3] This serendipitous discovery opened the door to a new class of synthetic macrocycles with profound implications for chemistry and biology.[1]

The Chemistry of Discovery: Experimental Protocols

Pedersen's initial, inefficient synthesis paved the way for optimized procedures. His subsequent work, detailed in his seminal 1967 paper in the Journal of the American Chemical Society, described the synthesis of over fifty crown ethers.[1][4]

Synthesis of Dibenzo-18-crown-6

The improved synthesis of dibenzo-18-crown-6, which boosted the yield to a remarkable 45%, demonstrated the "template effect" of the sodium ion.[3] The cation appears to organize the reactant molecules around itself, facilitating the ring-closing reaction.[3]

Reaction Scheme:

Figure 1: Synthesis of Dibenzo-18-crown-6.

Detailed Experimental Protocol (Improved Method):

A mixture of catechol, sodium hydroxide, and n-butanol is heated to reflux.[5] A solution of bis(2-chloroethyl) ether in n-butanol is then added dropwise over a period of two hours. The reaction mixture is refluxed for an additional hour. After cooling, more sodium hydroxide is added, and the mixture is refluxed again. A second portion of bis(2-chloroethyl) ether in n-butanol is then added, and the final mixture is refluxed for 16 hours. The reaction is then acidified with concentrated hydrochloric acid. The product, dibenzo-18-crown-6, is isolated and purified.[5]

Synthesis of Dicyclohexyl-18-crown-6

To explore the properties of non-aromatic crown ethers, Pedersen developed a method to hydrogenate the benzene rings of dibenzo-18-crown-6.[3]

Reaction Scheme:

Figure 2: Synthesis of Dicyclohexyl-18-crown-6.

Detailed Experimental Protocol:

Dibenzo-18-crown-6 is mixed with n-butanol and a 5% ruthenium-on-alumina catalyst in a stainless-steel autoclave.[5] The mixture is hydrogenated at 100°C and a hydrogen pressure of approximately 70 atm until the theoretical amount of hydrogen is absorbed. After cooling and venting, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield dicyclohexyl-18-crown-6 as a mixture of stereoisomers.[5]

Quantitative Insights: Characterization and Cation Binding

The initial characterization of these new macrocycles and their complexes was crucial to understanding their potential. Pedersen and his colleagues employed various techniques to probe their structure and binding capabilities.

Physicochemical and Spectroscopic Data

The following table summarizes key data for the first discovered large crown ether, dibenzo-18-crown-6.

| Property | Value | Reference |

| Dibenzo-18-crown-6 | ||

| Molecular Formula | C₂₀H₂₄O₆ | |

| Molecular Weight | 360.41 g/mol | [6] |

| Melting Point | 164 °C | [5] |

| ¹H NMR (DMSO-d₆) | δ 3.6-3.8 (m, 8H), 3.9-4.1 (m, 8H), 6.99-7.5 (m, 6H) | |

| ¹³C NMR (DMSO-d₆) | δ 68.61, 69.43, 70.72, 111.16, 111.31, 111.61, 113.07, 121.19, 123.37, 130.50, 148.36, 152.82 | [6][7] |

| IR (KBr) | 3433, 2929, 1688, 1597, 1513, 1437, 1340, 1266, 1200, 1174, 1126, 1055 cm⁻¹ |

Cation Complexation and Stability

The defining feature of crown ethers is their ability to form stable complexes with cations. The stability of these complexes is influenced by the relative sizes of the cation and the crown ether's cavity, as well as the nature of the solvent.[3][4]

Logical Relationship of Cation Binding:

Figure 3: Host-Guest Complexation.

Early studies on the complexation of alkali metal cations by dibenzo-18-crown-6 in methanol provided quantitative measures of their binding affinities. The stability constants (log K) indicate the equilibrium between the free crown ether and cation and the complexed form.

| Cation | Ionic Diameter (Å) | log K (Methanol) for Dibenzo-18-crown-6 | Reference |

| Na⁺ | 1.94 | 4.3 | [3] |

| K⁺ | 2.66 | 5.0 | [3] |

| Rb⁺ | 2.94 | 4.6 | [3] |

| Cs⁺ | 3.34 | 4.1 | [3] |

| NH₄⁺ | 2.86 | 4.2 | [3] |

The data reveals that dibenzo-18-crown-6 exhibits the highest affinity for the potassium ion, whose ionic diameter is a good fit for the cavity of the macrocycle.[3]

Conclusion

The accidental discovery of dibenzo-18-crown-6 by Charles J. Pedersen was a landmark event in chemistry. It unveiled a new class of synthetic macrocycles with unprecedented abilities to selectively bind cations, a finding that earned him a share of the 1987 Nobel Prize in Chemistry. The subsequent systematic synthesis and characterization of a wide array of crown ethers laid the groundwork for the development of supramolecular chemistry and has had a lasting impact on fields ranging from organic synthesis and analytical chemistry to materials science and drug development. The principles of host-guest chemistry, born from this serendipitous discovery, continue to inspire the design of novel molecular receptors and functional materials.

References

- 1. Pedersen, C.J. (1967) Cyclic Polyethers and Their Complexes with Metal Salts. Journal of the American Chemical Society, 89, 7017-7036. - References - Scientific Research Publishing [scirp.org]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. nobelprize.org [nobelprize.org]

- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

A Technical Guide to the Theoretical Calculation of Dibenzo-30-crown-10 Cation Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to determine the cation affinity of Dibenzo-30-crown-10 (DB30C10). The document summarizes key quantitative data from theoretical studies and outlines the computational protocols necessary to perform such analyses. This guide is intended to serve as a valuable resource for researchers in supramolecular chemistry, computational modeling, and drug development.

Introduction to this compound and Cation Affinity

This compound (DB30C10) is a large macrocyclic polyether. Like other crown ethers, its central cavity, lined with electron-rich oxygen atoms, can selectively bind specific cations. This "host-guest" chemistry is fundamental to various applications, including ion separation, sensing, and transport across membranes.[1] The affinity and selectivity of DB30C10 for different cations are governed by factors such as the match between the cation's ionic radius and the crown ether's cavity size, the cation's charge density, and the conformational flexibility of the macrocycle.[2]

Theoretical calculations, particularly those employing quantum mechanics and molecular mechanics, are powerful tools for elucidating the thermodynamics and structural characteristics of these host-guest interactions at an atomic level.

Quantitative Data: Cation-DB30C10 Interaction Energies

Theoretical studies provide quantitative estimates of the binding strength between DB30C10 and various cations. These are typically expressed as interaction energies, binding energies, or free energies of complexation. The data from available computational studies are summarized below.

| Cation | Interaction/Binding Energy (kJ/mol) | Computational Method | Reference |

| Cs⁺ | -285.8 | DFT | [2] |

| Sm²⁺ | More favorable than Eu²⁺ (ΔGcomp) | MD (AMOEBA) | [3] |

| Eu²⁺ | Slightly less favorable than Sm²⁺ (ΔGcomp) | MD (AMOEBA) | [3] |

Note: A more negative value indicates a stronger interaction or more favorable binding.

Computational Protocols

The following sections detail the methodologies employed in the theoretical calculation of cation affinity for dibenzo crown ethers. While some examples are specific to the closely related Dibenzo-18-crown-6 (DB18C6) due to the greater availability of detailed published protocols, the principles are directly applicable to studies of DB30C10.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate the geometries and interaction energies of crown ether-cation complexes.

Typical Experimental Protocol:

-

Initial Structure Preparation: The initial 3D coordinates of the DB30C10 molecule and the cation of interest are generated.

-

Geometry Optimization: The structure of the crown ether and its cation complex are optimized to find the lowest energy conformation.

-

Functional: A common choice is the B3LYP hybrid functional.

-

Basis Set: A basis set such as 6-31+G(d) is often employed. For heavier alkali metals like K⁺, Rb⁺, and Cs⁺, an effective core potential like LANL2DZ may be used.[4]

-

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries, often with a larger basis set (e.g., 6-311++G(d,p)) to improve accuracy.[4]

-

Interaction Energy Calculation: The interaction energy (Eint) is calculated by subtracting the energies of the isolated, optimized crown ether (Ecrown) and the cation (Ecation) from the energy of the optimized complex (Ecomplex).[2]

-

Eint = Ecomplex - (Ecrown + Ecation)

-

-

Basis Set Superposition Error (BSSE) Correction: The counterpoise method can be applied to correct for BSSE, which can artificially increase the calculated interaction energy.

-

Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) can be incorporated into the calculations.[4]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM methods use classical physics to model molecular systems, allowing for the study of larger systems and longer timescales than quantum methods. MD simulations track the movement of atoms over time, providing insights into conformational changes and free energies of binding.

Typical Experimental Protocol:

-

Force Field Parameterization: A suitable force field, such as AMOEBA (for polarizable systems) or a general force field like AMBER, is selected.[3] For novel molecules like DB30C10, specific parameters for bond lengths, angles, and dihedrals may need to be developed.

-

System Setup: The DB30C10-cation complex is placed in a simulation box, typically filled with an explicit solvent (e.g., water or tetrahydrofuran).

-

Energy Minimization: The energy of the entire system is minimized to remove any unfavorable atomic clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

-

Production Simulation: A long MD simulation (e.g., hundreds of nanoseconds) is run to sample the conformational space of the complex.[3]

-

Free Energy Calculation: The binding free energy (ΔGbind) can be calculated using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).[5][6] These methods involve computationally "transforming" the cation from a bound state to an unbound state or mutating one cation into another.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the theoretical study of DB30C10 cation affinity.

Caption: Workflow for DFT calculation of cation binding energy.

Caption: Workflow for MD simulation and free energy calculation.

Caption: Key factors governing host-guest complexation.

References

Solubility Profile of Dibenzo-30-crown-10 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dibenzo-30-crown-10 (DB30C10), a macrocyclic polyether of significant interest in supramolecular chemistry and various applications, including drug delivery systems. Due to its large size and the presence of two rigid dibenzo groups, DB30C10 exhibits limited solubility in many common organic solvents. This document consolidates available qualitative data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Core Concepts in Solubility

The solubility of a crystalline organic compound like this compound in a particular solvent is governed by the interplay of several factors, including the polarity of both the solute and the solvent, the molecular size and shape of the solute, and the strength of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

This compound, with its large, relatively nonpolar aromatic regions and the polar polyether linkage, presents a complex case. The rigid dibenzo groups contribute to a high crystal lattice energy, which must be overcome by favorable solute-solvent interactions for dissolution to occur.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound based on information available for analogous aromatic crown ethers.

| Solvent Class | Common Examples | Expected Qualitative Solubility of this compound | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Insoluble | The large nonpolar surface area of the dibenzo groups dominates over the potential for hydrogen bonding with the ether oxygens, leading to poor solvation.[1] |

| Aprotic Polar | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | While these solvents have dipoles that can interact with the ether linkages, they are generally not strong enough to overcome the crystal lattice energy of the large macrocycle. |

| Nonpolar | Hexane, Toluene | Insoluble | The polarity of the ether linkages is sufficient to prevent dissolution in highly nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | More Soluble | These solvents have a good balance of polarity and dispersiv e forces to interact favorably with both the aromatic and polyether parts of the molecule.[1] |

| Basic/Coordinating | Pyridine | More Soluble | Pyridine can engage in specific interactions with the crown ether, potentially disrupting the crystal packing and promoting solvation.[1] |

| Acidic | Formic Acid | More Soluble | Strong interactions, possibly involving protonation of the ether oxygens, can significantly enhance solubility.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values for this compound in specific organic solvents, a robust experimental protocol is required. The following is a detailed methodology based on the widely accepted "shake-flask" method, suitable for determining the solubility of crystalline organic compounds.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For researchers in drug development and other fields, accurate solubility data is crucial for formulation, bioavailability studies, and the design of novel supramolecular systems.

References

Spectroscopic Profile of Dibenzo-30-crown-10: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dibenzo-30-crown-10, a significant macrocyclic polyether. Aimed at researchers, scientists, and professionals in drug development, this document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 - 6.85 | m | 8H | Ar-H |

| 4.12 | t | 8H | Ar-O-CH ₂ |

| 3.92 | t | 8H | O-CH ₂-CH₂-O |

| 3.75 - 3.65 | m | 16H | -O-CH ₂-CH ₂-O- |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 149.1 | C -O (Aromatic) |

| 121.5 | C -H (Aromatic) |

| 114.2 | C -H (Aromatic) |

| 71.1 | -O-C H₂-C H₂-O- |

| 69.5 | Ar-O-C H₂ |

| 69.1 | -O-C H₂-C H₂-O- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Weak | C-H stretch (Aromatic) |

| 2925, 2870 | Strong | C-H stretch (Aliphatic) |

| 1595, 1505 | Medium | C=C stretch (Aromatic) |

| 1250, 1130 | Strong | C-O stretch (Aryl-Alkyl Ether) |

| 1060 | Strong | C-O-C stretch (Aliphatic Ether) |

| 740 | Strong | C-H bend (Ortho-disubstituted Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 275 | ~ 4000 | Methanol |

| 225 | ~ 18000 | Methanol |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is also used as a reference. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of this compound is prepared in a UV-grade solvent, such as methanol or acetonitrile. This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank over a wavelength range of approximately 200-400 nm.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Initial investigations into Dibenzo-30-crown-10 host-guest chemistry

An In-depth Technical Guide to the Host-Guest Chemistry of Dibenzo-30-crown-10

Introduction

This compound (DB30C10) is a large macrocyclic polyether, a member of the crown ether family first synthesized by Charles Pedersen.[1] Crown ethers are renowned for their ability to selectively bind cations in a "host-guest" relationship, where the crown ether (host) encapsulates a guest ion or molecule.[1][2] This molecular recognition is primarily driven by ion-dipole interactions between the cation and the oxygen atoms lining the macrocycle's cavity. The size of the cavity is a crucial determinant of binding selectivity.[3] With its large 30-membered ring and ten oxygen donor atoms, DB30C10 is particularly suited for complexing large guests, including metal cations and organic molecules.[4][5] This guide provides a comprehensive overview of the initial investigations into the host-guest chemistry of DB30C10, focusing on its synthesis, binding properties, and the experimental techniques used for its characterization.

Synthesis of this compound

The synthesis of DB30C10 can be achieved via a Williamson ether synthesis, a common method for preparing crown ethers. This involves the reaction of a catechol with a long-chain dichloropolyether in the presence of a base.[6]

Experimental Protocol: Synthesis

-

Reactant Preparation : A mixture of catechol and n-butanol is prepared in a reaction flask equipped with a reflux condenser and a stirrer.

-

Base Addition : Sodium hydroxide or potassium hydroxide pellets are added to the mixture.[6] The mixture is then refluxed with stirring for approximately 30 minutes to form the sodium or potassium salt of catechol.

-

Dichloropolyether Addition : A solution of the corresponding ω,ω'-dichloropolyether (in this case, one that will result in the 30-crown-10 structure) dissolved in n-butanol is added dropwise to the heated, stirring reaction mixture over a period of about 2 hours.[6]

-

Reflux : The final reaction mixture is refluxed with continuous stirring for an extended period, typically 16 hours or more, to ensure the completion of the cyclization reaction.[6]

-

Workup and Purification :

-

The mixture is acidified with concentrated hydrochloric acid.

-

n-butanol is removed by distillation.

-

The resulting crude product is then purified, often through recrystallization from a suitable solvent, to yield the final this compound product.

-

Host-Guest Complexation Studies

DB30C10 forms stable complexes with a variety of guest molecules, particularly large metal cations and certain organic dications like paraquat and diquat. The stability and structure of these complexes are investigated using several analytical techniques.

Complexation with Metal Cations

Due to its large cavity, DB30C10 can encapsulate large alkali metal ions. Studies have investigated its complexation with sodium, potassium, and cesium ions in various nonaqueous solvents.[7] The potassium ion (K+), for instance, coordinates with all ten oxygen atoms of the DB30C10 ligand.[4]

Complexation with Organic Guests

Derivatives of DB30C10 have shown strong binding affinities for the organic dications paraquat and diquat.[5] The geometry of the crown ether cavity plays a significant role in the stability of these complexes.

Quantitative Binding Data

The strength of the host-guest interaction is quantified by the association constant (Kₐ) or stability constant (Kₛ). Higher values indicate a more stable complex.

| Host | Guest | Association Constant (Kₐ) in M⁻¹ | Solvent | Reference |

| cis-DB30C10 diol | Diquat | 5.0 x 10⁴ | Not Specified | [5] |

| trans-DB30C10 diol | Diquat | 3.3 x 10⁴ | Not Specified | [5] |

Table 1: Association constants for DB30C10 derivatives with diquat.

Structural and Thermodynamic Data

X-ray crystallography provides precise structural information about the solid-state conformation of host-guest complexes. For example, the crystal structure of the [K(DB30C10)]⁺PF₆⁻ complex has been determined, revealing the coordination of the potassium ion with the ten oxygen atoms of the crown ether.[4] Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complexation can be determined using techniques like isothermal titration calorimetry (ITC), providing deeper insight into the binding forces.[8][9]

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [K(DB30C10)]⁺PF₆⁻ | Monoclinic | P2/n | 11.9106 | 9.8382 | 14.3062 | 97.581 | [4] |

| [NH₄(DB30C10)]⁺PF₆⁻ | Monoclinic | P2₁/n | 12.5061 | 19.3724 | 14.2203 | 102.476 | [4] |

Table 2: Crystallographic data for this compound complexes.[4]

Experimental Methodologies for Characterization

A variety of physicochemical methods are employed to study the formation, stability, and structure of host-guest complexes in solution.[2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying host-guest interactions in solution.[10] The complexation process can be monitored by observing changes in the chemical shifts of the host or guest protons.[10]

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation : A solution of the host (DB30C10) of known concentration is prepared in a suitable deuterated solvent.

-

Initial Spectrum : The ¹H NMR spectrum of the free host is recorded.

-

Titration : A stock solution of the guest is prepared. Small, precise aliquots of the guest solution are incrementally added to the NMR tube containing the host solution.

-

Spectral Acquisition : After each addition, the sample is mixed thoroughly, and a ¹H NMR spectrum is recorded.

-

Data Analysis : The changes in the chemical shifts (Δδ) of specific host protons are plotted against the molar ratio of guest to host. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1) to calculate the association constant (Kₐ).[10]

UV-Visible (UV-vis) Spectroscopy

UV-vis spectroscopy can be used when the host or guest has a chromophore whose electronic environment changes upon complexation, leading to a change in the absorption spectrum.[5]

Experimental Protocol: UV-vis Titration

-

Solution Preparation : A solution of the host in a UV-transparent solvent is placed in a cuvette. A concentrated stock solution of the guest is also prepared.[11]

-

Initial Measurement : The initial absorbance spectrum of the host solution is recorded.

-

Titration : Small volumes of the guest stock solution are added sequentially to the cuvette. The solution is mixed well after each addition.

-

Data Collection : The absorbance spectrum is recorded after each addition.

-

Data Analysis : The change in absorbance at a specific wavelength is plotted against the guest concentration. This data is then used to calculate the binding constant using non-linear regression analysis.[11][12]

Conductometric Titration

This method is particularly useful for studying the complexation of ions. The formation of a host-guest complex often leads to a change in the molar conductivity of the solution.[13]

Experimental Protocol: Conductometric Titration

-

Setup : A solution of the metal salt (guest) with a known concentration is placed in a thermostated conductivity cell.[13]

-

Titration : A solution of the crown ether (host) is incrementally added to the cell from a microburet.

-

Measurement : The conductance of the solution is measured after each addition of the host solution.

-

Data Analysis : The molar conductance is plotted against the molar ratio of the host to the guest. A break in the plot typically indicates the stoichiometry of the complex (e.g., 1:1). The stability constant of the complex is then calculated from the molar conductance data.[1][13]

Competitive Binding and Reversible Control

The complexation between DB30C10 derivatives and organic guests can be controlled reversibly. For instance, the complex between a DB30C10 diol and paraquat can be completely dissociated by the addition of potassium hexafluorophosphate (KPF₆), as the K⁺ ion competes for the crown ether cavity. The complex can then be reformed by adding a scavenger molecule, like dibenzo-18-crown-6, which has a higher affinity for K⁺ and removes it from the DB30C10.[5]

Conclusion and Future Directions

This compound is a versatile host molecule capable of forming stable complexes with a range of cationic guests. The initial investigations have laid the groundwork for understanding its binding properties through a combination of synthesis, spectroscopy, crystallography, and thermodynamic analysis. This knowledge is fundamental for its potential application in areas such as ion-selective electrodes, phase-transfer catalysis, and the development of molecular switches and sensors. For drug development professionals, the principles of molecular recognition demonstrated by DB30C10 are analogous to enzyme-substrate or receptor-ligand interactions, offering a simplified model system for studying the non-covalent forces that govern biological binding events. Future research may focus on designing more sophisticated DB30C10-based systems for targeted drug delivery, environmental remediation, or the construction of complex supramolecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 3. api.pageplace.de [api.pageplace.de]

- 4. tandfonline.com [tandfonline.com]

- 5. Syntheses of cis- and trans-dibenzo-30-crown-10 derivatives via regioselective routes and their complexations with paraquat and diquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. mdpi.com [mdpi.com]

- 12. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chemijournal.com [chemijournal.com]

A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Early Literature on Dibenzo-30-crown-10 and its Analogues

Introduction

The field of supramolecular chemistry was revolutionized in 1967 by Charles J. Pedersen's discovery of macrocyclic polyethers, which he named "crown ethers".[1][2] These molecules, characterized by a central hydrophilic cavity lined with oxygen atoms and a hydrophobic exterior, demonstrated a remarkable ability to selectively bind cations.[3] This "host-guest" chemistry opened new avenues in ion transport, phase-transfer catalysis, and analytical chemistry.[4] While much of the initial focus was on smaller rings like 18-crown-6, the larger macrocycles, such as this compound (DB30C10), presented unique complexation behaviors due to their size and flexibility. This guide provides a technical overview of the early literature concerning the synthesis, characterization, and complexation properties of DB30C10 and its analogues.

Early Synthesis of this compound

The foundational method for synthesizing dibenzo-crown ethers is a variation of the Williamson ether synthesis, a robust technique for forming ethers from an alcohol and an organohalide. Pedersen's early work established a procedure that could be adapted for various ring sizes.[1]

Logical Workflow for Synthesis

The synthesis follows a direct, one-pot condensation reaction. Catechol is deprotonated by a strong base (sodium hydroxide) in a suitable solvent (n-butanol) to form the disodium catecholate. This nucleophile then reacts with the appropriate α,ω-dihalo polyether in a double SN2 reaction to close the macrocyclic ring.

Caption: General Synthesis Workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the robust procedure for Dibenzo-18-crown-6 published in Organic Syntheses, which explicitly states its applicability for producing this compound by substituting the dihalide reactant.[1]

-

Apparatus: A 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. The system should be maintained under a static nitrogen atmosphere.

-

Reagents:

-

Catechol: 3.00 moles

-

Sodium Hydroxide (pellets): 3.05 moles

-

1,14-dichloro-3,6,9,12-tetraoxatetradecane: 1.55 moles

-

n-Butanol: ~2.15 liters

-

Concentrated Hydrochloric Acid

-

Acetone

-

Benzene (for recrystallization)

-

-

Procedure:

-

Charge the flask with 3.00 moles of catechol and 2 liters of n-butanol.

-

Begin stirring and add 3.05 moles of sodium hydroxide pellets.

-

Heat the mixture rapidly to reflux (approx. 115°C) and maintain for 30 minutes to ensure formation of the disodium catecholate.

-

Dissolve 1.55 moles of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in 150 ml of n-butanol and add it dropwise to the refluxing mixture over 2 hours.

-

After the addition is complete, continue to reflux with stirring for a minimum of 16 hours.

-

Cool the reaction mixture and acidify by the dropwise addition of concentrated hydrochloric acid.

-

Replace the reflux condenser with a distillation head and distill off approximately 700 ml of n-butanol. Continue the distillation while adding water to maintain a constant volume until the vapor temperature exceeds 99°C.

-

Cool the resulting slurry, dilute with 500 ml of acetone, stir to coagulate the precipitate, and filter with suction.

-

The crude product is washed, dried, and purified by recrystallization from benzene to yield solid this compound.

-

Host-Guest Complexation Studies

The large, flexible cavity of DB30C10 allows it to form stable complexes with a variety of metal cations, often exhibiting different stoichiometry and stability compared to smaller crown ethers.[5] Early investigations relied heavily on indirect methods to characterize these interactions in solution.

Concept of Host-Guest Interaction

The fundamental principle of complexation involves the coordination of the electron-rich oxygen atoms of the crown ether (the "host") to a positively charged cation (the "guest"). This interaction is primarily ion-dipole in nature and shields the cation's charge, allowing the complex to dissolve in less polar organic solvents.

Caption: Host-Guest Complexation of DB30C10 with a Metal Cation.

Quantitative Data: Stability of DB30C10 Complexes

One of the key early studies providing comprehensive quantitative data on DB30C10 complexation was conducted by Amini and Shamsipur in 1991.[5][6] They used a conductometric method to determine the stability constants (log K) for 1:1 complexes between DB30C10 and various monovalent cations in five different non-aqueous solvents at 25°C.

The study found that complex stability was inversely proportional to the solvent's Gutmann donicity and established a clear selectivity order. The precise stability constants (log K) are reported in the original publication.

| Cation | Ionic Radius (Å) | Stability Trend in Non-Aqueous Solvents |

| Li⁺ | 0.76 | 7 (Lowest) |

| Na⁺ | 1.02 | 6 |

| Cs⁺ | 1.67 | 5 |

| Ag⁺ | 1.15 | 4 |

| K⁺ | 1.38 | 3 |

| Rb⁺ | 1.52 | 2 |

| Tl⁺ | 1.50 | 1 (Highest) |

| Data derived from the study by Amini and Shamsipur (1991).[5][6] |

Early Experimental Protocols for Characterization

Conductometric Titration for Stability Constant Determination

Conductometry was a vital early technique for studying ion-molecule interactions in solution.[7] The method is based on the principle that the mobility of a cation, and thus the molar conductivity of the solution, changes upon complexation with a large molecule like a crown ether.

Logical Workflow for Conductometric Titration

The experiment involves the stepwise addition of a crown ether solution to a metal salt solution of known concentration while monitoring the solution's conductivity. The resulting data is analyzed to determine the complex's stoichiometry and stability constant.

Caption: Workflow for Conductometric Titration to find Stability Constants.

-

General Protocol:

-

Solution Preparation: Prepare a solution of the metal salt (e.g., KCl) of a known, low concentration (typically ~1.0 x 10⁻⁴ M) in a high-purity non-aqueous solvent. Prepare a stock solution of this compound of a higher concentration (e.g., ~2.0 x 10⁻³ M) in the same solvent.

-

Titration: Place a precise volume of the metal salt solution into a thermostated conductivity cell maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Measurement: Measure the initial conductance of the salt solution.

-

Addition: Add small, precise increments of the crown ether stock solution to the cell using a microburette. After each addition, stir the solution to ensure equilibrium and measure the new conductance.

-

Data Collection: Continue this process until the mole ratio of crown ether to metal ion is at least 2, recording the conductance at each step.

-

Analysis: Plot the molar conductivity against the mole ratio of the ligand to the cation. The resulting titration curve is then fitted to a suitable binding isotherm equation using a non-linear least-squares program to calculate the stability constant (K) of the complex.[5]

-

Conclusion

The early literature on this compound laid the essential groundwork for understanding the behavior of large, flexible macrocyclic hosts. The synthetic routes established by Pedersen proved adaptable and effective, while analytical techniques like conductometry provided the first quantitative insights into their complexation behavior. These foundational studies revealed that DB30C10 could form stable complexes with a range of cations, with selectivity being highly dependent on the interplay between cation size, host flexibility, and the surrounding solvent environment. This pioneering work continues to inform the design of sophisticated ionophores, sensors, and transport agents in modern chemistry and drug development.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. Molecular recognition of organic ammonium ions in solution using synthetic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 17455-25-3 [m.chemicalbook.com]

- 5. home.iitk.ac.in [home.iitk.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Storage of Dibenzo-30-crown-10

For Researchers, Scientists, and Drug Development Professionals

Dibenzo-30-crown-10 is a macrocyclic polyether with significant applications in chemical research and development, including the synthesis of rotaxanes and the preparation of mesoporous adsorbents.[1] Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety, handling, and storage recommendations for this compound.

Hazard Identification and Classification

Quantitative Data Summary

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Molecular Formula | C₂₈H₄₀O₁₀ | [1][2][3][4][5] |

| Molecular Weight | 536.61 g/mol | [2][3][5] |

| Melting Point | 106-108 °C | [1][2] |

| Storage Class | 11 - Combustible Solids | [2] |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [2] |

Note: No specific LD50 or LC50 data for this compound was found in the provided search results. The toxicity of related compounds, such as Dibenzo-18-crown-6, has been documented, with an oral LD50 of 2600 mg/kg in rats, and it is known to cause skin and eye irritation.[6][7][8]

Safe Handling Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound. The following procedures are recommended to minimize exposure and ensure safe handling.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

| PPE Category | Recommended Equipment | Rationale |

| Eye Protection | Safety glasses with side shields or chemical goggles. | To prevent eye contact with dust particles which may cause irritation.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[2] |

| Respiratory Protection | Type N95 (US) or equivalent dust mask. | To prevent inhalation of dust particles, especially when handling the powder.[2] |

| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |

2.2. Engineering Controls

Engineering controls should be the primary method for minimizing exposure to this compound.

-

Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

2.3. General Handling Practices

-

Avoid the formation of dust.[4]

-

Do not breathe vapors, mist, or gas.[4]

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Storage Recommendations

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

| Storage Condition | Recommendation | Justification |

| Container | Keep in a suitable, closed container. | To prevent contamination and accidental release.[4] |

| Temperature and Environment | Store in a dry, cool, and well-ventilated place.[6] | To maintain chemical stability. The compound is stable under recommended storage conditions.[4] |

| Incompatible Materials | Store away from strong oxidizing agents. | To prevent hazardous reactions.[4] |

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

4.1. Accidental Release Measures

-

Containment: Sweep up the spilled solid and place it in a suitable, closed container for disposal.[4]

-

Ventilation: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE as described in section 2.1.

-

Environmental Precautions: Prevent the product from entering drains.[4]

4.2. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4] |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Signaling Pathway for Hazard Response

The following diagram outlines the logical steps to take in response to an accidental exposure to this compound.

Caption: First aid response pathway for this compound exposure.

References

- 1. This compound CAS#: 17455-25-3 [m.chemicalbook.com]

- 2. This compound 98 17455-25-3 [sigmaaldrich.com]

- 3. This compound | C28H40O10 | CID 87120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Dibenzo-18-crown-6 | C20H24O6 | CID 26541 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for Dibenzo-30-crown-10

An Application Note and Protocol for the Synthesis of Dibenzo-30-crown-10

This document provides a detailed protocol for the synthesis of this compound, a macrocyclic polyether. The procedure outlined is based on the well-established Williamson ether synthesis, a common and effective method for the preparation of crown ethers. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a large crown ether distinguished by the presence of two benzene rings integrated into its macrocyclic framework. These aromatic units impart a degree of rigidity to the molecule and influence its complexation properties. Crown ethers are known for their ability to selectively bind cations, and the size of the polyether ring in this compound makes it a candidate for complexing larger alkali metal ions and other cationic species. This selective binding capability is of interest in various applications, including phase-transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents.

The synthesis described herein involves the reaction of catechol with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base. This method is an adaptation of the general procedure for the synthesis of dibenzo-crown ethers.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 17455-25-3 | [1][2] |

| Molecular Formula | C₂₈H₄₀O₁₀ | [1][2] |

| Molecular Weight | 536.61 g/mol | [1][2] |

| Melting Point | 106-108 °C | |

| Appearance | White solid |

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the preparation of the dichloropolyether precursor and the final cyclization reaction to form the crown ether.

Part A: Synthesis of 1,11-Dichloro-3,6,9-trioxaundecane

This precursor is synthesized from tetraethylene glycol.

Materials:

-

Tetraethylene glycol

-

Dry benzene

-

Pyridine

-

Thionyl chloride

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, combine 2.2 moles of tetraethylene glycol, 2000 mL of dry benzene, and 4.9 moles of pyridine.

-

Heat the mixture to reflux.

-